(S)-2-(Benzyl-Cbz-amino)propanoic Acid
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Overview
Description
(S)-2-(Benzyl-Cbz-amino)propanoic Acid is a chiral amino acid derivative commonly used in organic synthesis and pharmaceutical research. The compound features a benzyl group and a carbobenzyloxy (Cbz) protecting group, which are often utilized to protect functional groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Benzyl-Cbz-amino)propanoic Acid typically involves the protection of the amino group of an amino acid with a Cbz group, followed by the introduction of a benzyl group. Common reagents include benzyl chloroformate for the Cbz protection and benzyl bromide for the benzylation. Reaction conditions often involve basic environments, such as the use of sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Benzyl-Cbz-amino)propanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can remove the Cbz protecting group, revealing the free amino group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for removing the Cbz group.
Substitution: Nucleophiles such as sodium azide or thiolates can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce free amino acids.
Scientific Research Applications
(S)-2-(Benzyl-Cbz-amino)propanoic Acid has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-(Benzyl-Cbz-amino)propanoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and Cbz groups can influence the compound’s binding affinity and specificity, affecting its biological activity. Pathways involved may include enzymatic catalysis and signal transduction.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Boc-amino)propanoic Acid: Similar in structure but uses a tert-butoxycarbonyl (Boc) protecting group instead of Cbz.
(S)-2-(Fmoc-amino)propanoic Acid: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
(S)-2-(Benzyl-amino)propanoic Acid: Lacks the Cbz protecting group.
Uniqueness
(S)-2-(Benzyl-Cbz-amino)propanoic Acid is unique due to its combination of benzyl and Cbz groups, which provide specific steric and electronic properties. These characteristics can enhance its stability and reactivity in various chemical reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Properties
Molecular Formula |
C18H19NO4 |
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Molecular Weight |
313.3 g/mol |
IUPAC Name |
2-[benzyl(phenylmethoxycarbonyl)amino]propanoic acid |
InChI |
InChI=1S/C18H19NO4/c1-14(17(20)21)19(12-15-8-4-2-5-9-15)18(22)23-13-16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3,(H,20,21) |
InChI Key |
GCDGMDIWXSBHQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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